N-Ethylthiophene-3-carboxamide
Overview
Description
Sodium sulfite is an inorganic compound with the chemical formula Na₂SO₃. It appears as a white, water-soluble solid and is commonly used as an antioxidant and preservative. Sodium sulfite is also utilized in various industrial processes, including the softening of lignin in the pulping and refining of wood and lignocellulosic materials .
Synthetic Routes and Reaction Conditions:
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Laboratory Preparation: Sodium sulfite can be synthesized by reacting sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:
SO2+2NaOH→Na2SO3+H2O
This reaction is typically conducted in warm water, where sodium sulfite initially precipitates as a white solid .
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Industrial Production: Industrially, sodium sulfite is produced by treating sulfur dioxide with a solution of sodium carbonate (Na₂CO₃). The overall reaction is:
SO2+Na2CO3→Na2SO3+CO2
Types of Reactions:
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Oxidation: Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of oxygen:
2Na2SO3+O2→2Na2SO4
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Reduction: Sodium sulfite acts as a reducing agent and can reduce various compounds, such as in the reduction of iodine to iodide:
Na2SO3+I2→Na2SO4+2NaI
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Substitution: Sodium sulfite reacts with aldehydes to form bisulfite adducts, and with ketones to produce sulfonic acids .
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium sulfite itself.
Reaction Conditions: Typically conducted in aqueous solutions at room temperature.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Sodium iodide.
Substitution: Bisulfite adducts and sulfonic acids.
Scientific Research Applications
Sodium sulfite has a wide range of applications in scientific research:
Mechanism of Action
Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, sodium sulfite can scavenge oxygen, preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Sodium Bisulfite (NaHSO₃): Similar reducing properties but differs in its acidic nature.
Sodium Metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, but has a different molecular structure.
Sodium Sulfate (Na₂SO₄): Formed by the oxidation of sodium sulfite, used in detergents and paper production.
Uniqueness of Sodium Sulfite:
Reducing Agent: Sodium sulfite is a more effective reducing agent compared to sodium sulfate.
Preservative: It is widely used in the food and beverage industry due to its ability to prevent microbial spoilage and browning reactions.
Properties
IUPAC Name |
N-ethylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYRWXQWJIZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879128 | |
Record name | 3-Thiophenecarboxamide,N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150079-41-7 | |
Record name | 3-Thiophenecarboxamide,N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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